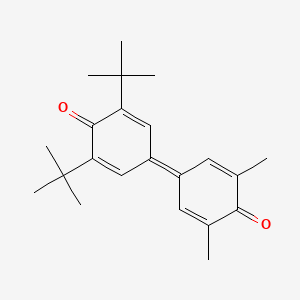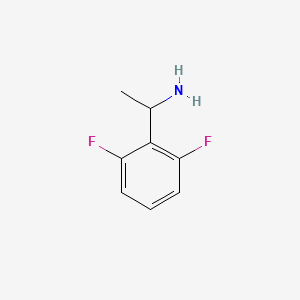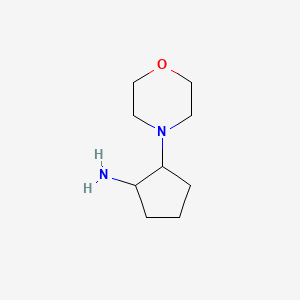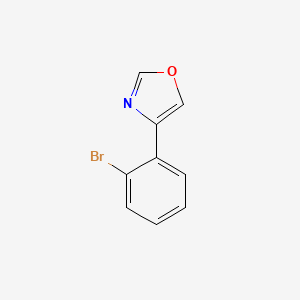
Ácido 2-(2'-metoxi-benciloxi)fenilborónico
Descripción general
Descripción
This compound is characterized by its molecular formula C14H15BO4 and a molecular weight of 258.08 g/mol. It is widely used in various chemical reactions and has significant applications in scientific research.
Aplicaciones Científicas De Investigación
(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: This compound is used in the study of boron function in plants and other biological systems.
Industry: It is used in the production of advanced materials and as a building block for various chemical products.
Mecanismo De Acción
Target of Action
Boronic acids, including 2-(2’-methoxybenzyloxy)phenylboronic acid, are known to participate in numerous cross-coupling reactions . They serve as a source of phenyl groups in these reactions .
Mode of Action
The mode of action of 2-(2’-Methoxybenzyloxy)phenylboronic acid is primarily through its participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling . In the presence of a palladium (0) catalyst and base, phenylboronic acids and vinyl halides are coupled to produce phenyl alkenes .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which 2-(2’-Methoxybenzyloxy)phenylboronic acid participates, is a key biochemical pathway. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Boronic acids are generally stable and easy to handle, which may suggest good bioavailability .
Result of Action
The result of the action of 2-(2’-Methoxybenzyloxy)phenylboronic acid is the production of phenyl alkenes through the Suzuki-Miyaura coupling reaction . This reaction is widely applied in organic synthesis, suggesting that the compound could have significant molecular and cellular effects.
Action Environment
The action of 2-(2’-Methoxybenzyloxy)phenylboronic acid can be influenced by environmental factors. For instance, the compound is water-soluble and may spread in water systems . Additionally, the dehydration of boronic acids can lead to the formation of boroxines, the trimeric anhydrides of phenylboronic acid . This reaction is driven thermally, suggesting that temperature is a key environmental factor influencing the compound’s action .
Métodos De Preparación
The synthesis of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid can be carried out by several methods. One common method involves the reaction of 2-hydroxyphenylboronic acid with 2-methoxybenzyl alcohol in the presence of a Lewis acid catalyst. This reaction typically proceeds under mild conditions and results in the formation of the desired boronic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid reagent.
Common reagents and conditions used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include biaryl compounds, phenols, and other functionalized aromatic compounds.
Comparación Con Compuestos Similares
(2-((2-Methoxybenzyl)oxy)phenyl)boronic acid can be compared with other similar compounds such as:
2-Methoxyphenylboronic acid: Similar in structure but lacks the benzyl ether group, making it less versatile in certain reactions.
4-Methoxyphenylboronic acid: Another similar compound with the methoxy group in the para position, which can influence its reactivity and applications.
The uniqueness of (2-((2-Methoxybenzyl)oxy)phenyl)boronic acid lies in its specific structure, which provides distinct reactivity and makes it suitable for a wide range of applications in organic synthesis and scientific research.
Propiedades
IUPAC Name |
[2-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-13-8-4-2-6-11(13)10-19-14-9-5-3-7-12(14)15(16)17/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEPOAZWOBVBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCC2=CC=CC=C2OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584720 | |
| Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871125-76-7 | |
| Record name | {2-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)


